molecular formula C18H12N5O6 B032988 1,1-Diphenyl-2-picrylhydrazyl CAS No. 1898-66-4

1,1-Diphenyl-2-picrylhydrazyl

Cat. No.: B032988
CAS No.: 1898-66-4
M. Wt: 394.3 g/mol
InChI Key: HHEAADYXPMHMCT-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

2,2-Diphenyl-1-picrylhydrazyl shows hydrogen acceptor ability towards antioxidants . Upon reaction with antioxidants, it turns from deep violet to yellow, which can be quantified by colorimetric detection at 515 nm as a measure of antioxidant capacity . This property allows it to interact with various enzymes, proteins, and other biomolecules that have antioxidant properties.

Cellular Effects

The effects of 2,2-Diphenyl-1-picrylhydrazyl on cells are primarily related to its role as a free radical and its interactions with antioxidants. It is commonly used in assays to measure the antioxidant potential of various substances, including plant extracts, foodstuffs, and pure compounds . The compound’s ability to accept hydrogen from antioxidants can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, 2,2-Diphenyl-1-picrylhydrazyl exerts its effects through its interactions with antioxidants. When it reacts with an antioxidant, the compound accepts a hydrogen atom, turning from a deep violet color to yellow . This change can be quantified by colorimetric detection at 515 nm, providing a measure of the antioxidant capacity of the substance being tested .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Diphenyl-1-picrylhydrazyl can change over time. For example, the compound’s color change upon reaction with antioxidants can be monitored over time to measure the antioxidant capacity of a substance . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.

Metabolic Pathways

2,2-Diphenyl-1-picrylhydrazyl is involved in reactions with antioxidants, which can be considered a type of metabolic pathway . The compound interacts with enzymes or cofactors that have antioxidant properties, and these interactions can affect metabolic flux or metabolite levels.

Properties

InChI

InChI=1S/C18H12N5O6/c24-21(25)15-11-16(22(26)27)18(17(12-15)23(28)29)19-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEAADYXPMHMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)[N]C3=C(C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90883768
Record name 1,1-Diphenyl-2-picrylhydrazyl radical
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Molecular Weight

394.3 g/mol
Source PubChem
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Physical Description

Dark violet solid; [Merck Index] Powder; [Sigma-Aldrich MSDS]
Record name 1,1-Diphenyl-2-picrylhydrazyl (free radical)
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CAS No.

1898-66-4
Record name DPPH radical
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Record name 1,1-Diphenyl-2-picrylhydrazyl (free radical)
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Record name Hydrazinyl, 2,2-diphenyl-1-(2,4,6-trinitrophenyl)-
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Record name 1,1-Diphenyl-2-picrylhydrazyl radical
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Record name 2,2-diphenyl-1-picrylhydrazyl
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Record name 1,1-DIPHENYL-2-PICRYLHYDRAZYL (FREE RADICAL)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: DPPH exists as a stable free radical due to its delocalized electron. When it encounters an antioxidant molecule, DPPH readily accepts an electron or hydrogen atom, leading to a reduction reaction. This reaction transforms DPPH into its reduced form, 2,2-diphenyl-1-picrylhydrazine (DPPH-H), resulting in a color change from violet to pale yellow. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The rate and extent of this color change are proportional to the antioxidant activity of the tested compound.

A: The reaction between DPPH and phenols involves hydrogen atom transfer (HAT), yielding 2,2-diphenyl-1-picrylhydrazine and a phenoxy radical. [] In alcoholic solvents, the phenoxy radical can react with the solvent, regenerating the phenol and contributing to the complexity of the reaction kinetics. [] This regeneration process can lead to the consumption of more DPPH over time, making kinetic analysis crucial for understanding the reaction mechanism.

ANone: The molecular formula of DPPH is C18H12N5O6 and its molecular weight is 394.32 g/mol.

A: DPPH exhibits a characteristic absorption maximum in the UV-Vis spectrum around 515-520 nm, responsible for its violet color. Upon reduction to DPPH-H, this absorbance decreases, and the solution turns pale yellow. This color change is often monitored spectrophotometrically to assess antioxidant activity. [, , , , , ] Additionally, DPPH can be characterized using techniques like Electron Spin Resonance (ESR) spectroscopy, which directly detects the presence of unpaired electrons, confirming its radical nature. []

A: The choice of solvent significantly impacts both DPPH stability and the kinetics of its reaction with antioxidants. [, , ] Alcoholic solvents, particularly methanol, are commonly used, but the potential for side reactions with phenoxy radicals can complicate the analysis. Apolar solvents have been shown to minimize such side reactions, providing more accurate kinetic data for determining bond dissociation enthalpies. []

ANone: While DPPH is primarily known for its role in antioxidant assays, research on its direct catalytic properties is limited within the provided literature.

A: Density Functional Theory (DFT) calculations have been employed to understand the reaction mechanism between DPPH and antioxidants, particularly phenols. [] These calculations provide insights into the transition states, bond dissociation enthalpies, and the role of factors like hydrogen bonding and steric hindrance in influencing the reaction kinetics.

A: The presence of electron-donating groups in phenols generally increases their reactivity towards DPPH, while electron-withdrawing groups decrease it. [] This trend aligns with the Hammett σ values, reflecting the influence of substituents on the electron density of the phenolic hydroxyl group. [] Bulky substituents, particularly at the ortho positions, can hinder the reaction due to steric effects, primarily affecting the reaction rate rather than the activation energy. []

ANone: The provided research primarily focuses on DPPH as an analytical reagent for assessing antioxidant activity in vitro. Data regarding its PK/PD properties is limited within the scope of this literature.

A: The use of DPPH in the provided research primarily revolves around its application in in vitro antioxidant assays. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Information regarding its in vivo efficacy is limited within these studies.

A: While the provided articles do not delve into a detailed historical account of DPPH, its use as a reagent for assessing antioxidant activity has become widely established in various fields, including food chemistry, natural product research, and pharmaceutical sciences. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its stability as a free radical, coupled with its distinct color change upon reduction, has made it a valuable tool for rapid screening and quantitative analysis of antioxidants.

ANone: DPPH finds applications in various fields due to its ability to assess antioxidant capacity:

  • Food Science: DPPH assays are widely employed to evaluate the antioxidant activity of food products, ingredients, and beverages. [, , , , , ]
  • Natural Product Chemistry: DPPH is extensively used to screen and characterize the antioxidant potential of plant extracts, identifying new sources of natural antioxidants. [, , , , , , ]
  • Pharmaceutical Research: DPPH assays contribute to evaluating the antioxidant properties of potential drug candidates and understanding their mechanisms of action. [, ]

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